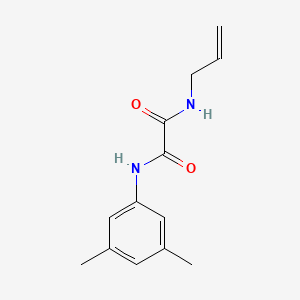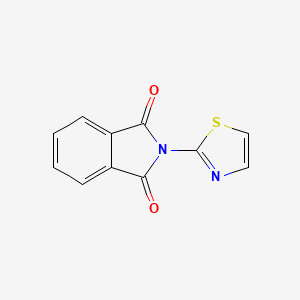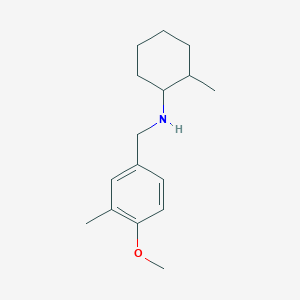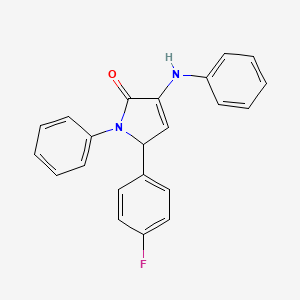![molecular formula C17H13N3O B4930296 N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4930296.png)
N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine, also known as BMFP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BMFP belongs to the class of benzofuro[3,2-d]pyrimidines, which have been reported to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways. For instance, this compound was found to inhibit the activation of the PI3K/Akt/mTOR pathway in hepatocellular carcinoma cells, leading to the induction of apoptosis. In addition, this compound was reported to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In a study conducted by Yang et al., this compound was found to inhibit the migration and invasion of hepatocellular carcinoma cells by regulating the expression of matrix metalloproteinases (MMPs). Another study by Zhang et al. demonstrated that this compound could induce autophagy in breast cancer cells, leading to the inhibition of cell growth. This compound was also found to reduce the levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in a mouse model of acute liver injury, indicating its hepatoprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine in lab experiments is its diverse range of biological activities. This compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral effects, making it a potential candidate for the development of novel therapeutics. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine. One of the potential areas of application is in the development of novel antitumor agents. This compound has been reported to exhibit potent antitumor effects in various cancer cell lines, making it a promising candidate for further investigation. Another potential area of application is in the treatment of viral infections. This compound has been found to exhibit potent antiviral activity against the hepatitis C virus, indicating its potential as a therapeutic agent for viral infections. Further research is needed to elucidate the exact mechanism of action of this compound and to explore its potential applications in various disease conditions.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been reported in the literature by several methods. One of the most commonly used methods involves the reaction of 2-methylphenylamine with 2-bromo-1-(benzofuran-2-yl)ethanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with guanidine carbonate to yield this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been reported to exhibit promising biological activities such as antitumor, anti-inflammatory, and antiviral effects. In a study conducted by Zhang et al., this compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. Another study by Wang et al. demonstrated the anti-inflammatory effects of this compound in lipopolysaccharide-induced acute lung injury in mice. This compound was also found to exhibit potent antiviral activity against the hepatitis C virus in vitro.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-11-6-2-4-8-13(11)20-17-16-15(18-10-19-17)12-7-3-5-9-14(12)21-16/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVKPNBHAQODHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4930223.png)
![3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4930224.png)
![methyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4930237.png)

![methyl 4-(4-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4930255.png)



![N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide](/img/structure/B4930285.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4930290.png)
![[(2S*,4R*,5R*)-4-{[(1-acetyl-4-piperidinyl)amino]methyl}-5-(4-chlorophenyl)-1-ethyl-2-methyl-2-pyrrolidinyl]methanol](/img/structure/B4930302.png)
![N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4930308.png)
![4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930318.png)
